N-(5-Methylhexan-2-yl)-4-nitroaniline
Description
N-(5-Methylhexan-2-yl)-4-nitroaniline is a nitroaromatic compound featuring a 4-nitroaniline backbone substituted with a branched alkyl chain (5-methylhexan-2-yl) at the amine group. The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity in reduction and electrophilic substitution reactions .
Properties
CAS No. |
62747-01-7 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(5-methylhexan-2-yl)-4-nitroaniline |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)4-5-11(3)14-12-6-8-13(9-7-12)15(16)17/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
YHCJNTJEQBGPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylhexan-2-yl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylhexan-2-yl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of N-(5-Methylhexan-2-yl)-4-aminobenzene.
Reduction: Formation of N-(5-Methylhexan-2-yl)-4-aminobenzene.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(5-Methylhexan-2-yl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Methylhexan-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Properties
*Estimated based on structural formula.
Research Findings and Trends
- Reactivity : The branched alkyl chain in this compound likely slows reduction kinetics compared to unsubstituted 4-nitroaniline, as observed in Fe₃O₄-MWCNTs@PEI-Ag catalytic studies .
- Crystallinity : Bulky substituents reduce melting points and crystallinity, contrasting with linear analogs like N-(n-Decyl)-4-nitroaniline, which form stable hydrogen-bonded networks .
- Applications : Alkyl-substituted derivatives are less explored in biological contexts compared to Schiff base analogs, which show promise in antimycobacterial and NLO applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
